molecular formula C7H9NO2S B6437150 2-[(oxetan-2-yl)methoxy]-1,3-thiazole CAS No. 2549009-42-7

2-[(oxetan-2-yl)methoxy]-1,3-thiazole

Cat. No. B6437150
CAS RN: 2549009-42-7
M. Wt: 171.22 g/mol
InChI Key: ZABXVGHMTOLBMU-UHFFFAOYSA-N
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Description

2-[(oxetan-2-yl)methoxy]-1,3-thiazole (2OMT) is a heterocyclic compound belonging to the thiazole family. It is an important precursor for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. This compound has also been studied for its potential applications in medicine, biotechnology, and materials science.

Scientific Research Applications

2-[(oxetan-2-yl)methoxy]-1,3-thiazole has been studied for its potential applications in the fields of medicine, biotechnology, and materials science. In medicine, this compound has been investigated for its potential to inhibit the growth of cancer cells. In biotechnology, this compound has been studied for its potential to serve as an enzyme inhibitor. In materials science, this compound has been studied for its potential to serve as a corrosion inhibitor and to improve the strength and durability of materials.

Mechanism of Action

Target of Action

The primary target of 2-[(oxetan-2-yl)methoxy]-1,3-thiazole is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation.

Mode of Action

This compound interacts with EZH2, presumably making additional favorable contacts with the enzyme . This interaction leads to the inhibition of EZH2, thereby affecting the methylation status of histones and influencing gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways, leading to changes in the chromatin structure and subsequently altering gene expression . The exact downstream effects can vary depending on the specific genes that are affected.

Pharmacokinetics

The compound has been optimized for oral bioavailability . Its physicochemical properties, including calculated log D (clogD) values, have been analyzed in relation to in vitro metabolic stability and permeability parameters . This analysis identified a clogD range that afforded an increased probability of achieving favorable ADME data in a single molecule .

Result of Action

The result of the action of this compound is the inhibition of EZH2, leading to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are affected.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and influence its action .

Advantages and Limitations for Lab Experiments

2-[(oxetan-2-yl)methoxy]-1,3-thiazole has a number of advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized using a variety of methods. Additionally, this compound is relatively stable, making it suitable for use in long-term experiments. However, this compound has some limitations. For example, it has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, making it difficult to use in organic reactions.

Future Directions

In the future, 2-[(oxetan-2-yl)methoxy]-1,3-thiazole could be used to develop new drugs and therapies for the treatment of cancer and other diseases. Additionally, this compound could be used to develop new materials with improved strength and durability. It could also be used to develop new enzyme inhibitors and anti-inflammatory agents. Finally, this compound could be used to develop new methods for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes.

Synthesis Methods

2-[(oxetan-2-yl)methoxy]-1,3-thiazole can be synthesized via a variety of methods, such as the Mannich reaction, the Knoevenagel condensation, and the Biginelli reaction. The Mannich reaction involves the reaction of an aldehyde or ketone with an amine and a carbon acid in the presence of a base. The Knoevenagel condensation is a condensation reaction between an aldehyde or ketone and an active methylene compound in the presence of a base. The Biginelli reaction is a three-component reaction between an aldehyde, a urea or thiourea, and an active methylene compound.

properties

IUPAC Name

2-(oxetan-2-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-9-6(1)5-10-7-8-2-4-11-7/h2,4,6H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABXVGHMTOLBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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